1,2,2-Tris[(R)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane
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Overview
Description
1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane is a complex organic compound with the molecular formula C21H35N3O3. It is characterized by the presence of three oxazoline rings attached to a propane backbone.
Preparation Methods
The synthesis of 1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane typically involves the reaction of appropriate oxazoline derivatives with a central propane unit. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the product .
Chemical Reactions Analysis
1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Mechanism of Action
The mechanism of action of 1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane can be compared with other similar compounds, such as:
1,2,2-Tris[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propane: This compound has a similar structure but with different stereochemistry, leading to different chemical and biological properties.
Other oxazoline derivatives: These compounds share the oxazoline ring but differ in their substituents and overall structure, resulting in varied applications and reactivity.
The uniqueness of 1,2,2-Tris[®-4-isopropyl-4,5-dihydro-2-oxazolyl]propane lies in its specific arrangement of oxazoline rings and its potential for diverse applications .
Properties
IUPAC Name |
2-[1,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O3/c1-12(2)15-9-25-18(22-15)8-21(7,19-23-16(10-26-19)13(3)4)20-24-17(11-27-20)14(5)6/h12-17H,8-11H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJMXDGDZUSSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)CC(C)(C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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